molecular formula C17H18N4O4 B2525740 2-cyano-3-ethoxy-N-{1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide CAS No. 1424356-48-8

2-cyano-3-ethoxy-N-{1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide

Cat. No.: B2525740
CAS No.: 1424356-48-8
M. Wt: 342.355
InChI Key: FBWOZAQOJXFZLL-UHFFFAOYSA-N
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Description

2-cyano-3-ethoxy-N-{1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
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Scientific Research Applications

Crystal Packing and Nonhydrogen Bonding Interactions

One study highlights the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, demonstrating rare N⋯π interactions, and C–H⋯N and C–H⋯O hydrogen bonds forming a zigzag double-ribbon structure. This compound utilizes these interactions rather than "directed" hydrogen bonding, showcasing its unique structural characteristics (Zhang, Wu, & Zhang, 2011).

Mechanofluorochromic Properties

Another study on structurally similar 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, reveals their distinct optical properties. These properties are attributed to different face-to-face stacking modes, influencing their luminescence and emission peaks. This finding is significant for developing materials with tailored optical characteristics (Song et al., 2015).

Antimicrobial Applications

Research into polyfunctionalized acyclic and heterocyclic dye precursors based on conjugate enaminones and/or enaminonitrile moieties, related to the core structure of the compound , has shown significant antimicrobial activity. These compounds, designed for dyeing and textile finishing, have demonstrated effectiveness against various bacterial and fungal strains, indicating potential for antimicrobial applications (Shams, Mohareb, Helal, & Mahmoud, 2011).

Synthetic Efficiency and Purity

OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has been tested as an additive in the synthesis of α-ketoamide derivatives, showing superior purity and yield compared to other methods. This advancement in synthetic chemistry highlights the potential for efficient production of related compounds (El‐Faham et al., 2013).

Cytotoxicity and Cancer Research

The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides demonstrates potential in cancer research. These compounds, through their reaction mechanism and structure, have been screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing a foundation for further exploration in therapeutic applications (Hassan, Hafez, & Osman, 2014).

Properties

IUPAC Name

2-cyano-3-ethoxy-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-4-24-10-13(9-18)16(22)19-11(2)17-20-15(21-25-17)12-6-5-7-14(8-12)23-3/h5-8,10-11H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWOZAQOJXFZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)NC(C)C1=NC(=NO1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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